3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, which is structurally characterized by a pyridine ring substituted at the 3,5-positions with carboxylic ester groups and a nitroaryl group at the 4-position. Its unique substitution pattern includes 1,2,6-trimethyl groups on the dihydropyridine ring and 3-nitrophenyl at the 4-position, distinguishing it from classical 1,4-DHPs like nifedipine or nimodipine.
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-10-14(17(21)25-4)16(12-7-6-8-13(9-12)20(23)24)15(18(22)26-5)11(2)19(10)3/h6-9,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVZXSCPAIJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as acetic acid or ammonium acetate
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Tin(II) chloride, iron powder
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products
Oxidation: Pyridine derivatives
Reduction: Amino-substituted dihydropyridine
Substitution: Various substituted dihydropyridine derivatives
Scientific Research Applications
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its cardiovascular effects, particularly as a calcium channel blocker.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The table below summarizes critical differences between the target compound and related 1,4-DHPs:
| Compound Name | DHP Ring Substituents | 4-Position Aryl Group | Ester Groups (3,5) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1,2,6-Trimethyl | 3-Nitrophenyl | Methyl | ~388.4 (estimated) |
| Nifedipine (Ref.) | 2,6-Dimethyl | 2-Nitrophenyl | Methyl | 346.3 |
| Nimodipine (Ref.) | 2,6-Dimethyl | 3-Nitrophenyl | Isopropyl/Methoxyethyl | 418.5 |
| Ben-bis Impurity (Ref.) | 2,6-Dimethyl | 3-Nitrophenyl | Benzylpiperidinyl | ~684.7 (with HCl) |
| Nefedipine Analogue (Ref.) | 2,6-Dimethyl | 4-Nitrophenyl | Benzyl/Methyl | ~408.4 |
Notes:
Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : The additional methyl groups at the 1- and 2-positions likely enhance lipophilicity (logP estimated >3.5), reducing aqueous solubility compared to nifedipine (logP ~2.8).
- Nimodipine : Bulkier isopropyl/methoxyethyl esters further increase logP (~4.1), favoring blood-brain barrier penetration.
- Ben-bis Impurity : The benzylpiperidinyl esters contribute to high molecular weight and poor solubility in polar solvents.
Thermal Stability
Pharmacological Implications
1,4-DHPs are known calcium channel blockers (CCBs). Structural differences significantly impact activity:
- Nifedipine (2-nitrophenyl) : High vascular selectivity but rapid metabolism due to methyl ester hydrolysis.
- Target Compound (3-nitrophenyl, 1,2,6-trimethyl) : The meta-nitro group may enhance receptor affinity, while steric hindrance from methyl groups could slow metabolism, prolonging half-life.
- Nimodipine (3-nitrophenyl, bulky esters) : Enhanced cerebrovascular selectivity due to lipophilicity.
Crystallography and Validation
Crystallographic data for 1,4-DHPs are often resolved using SHELX programs. The target compound’s methyl-rich structure may lead to unique crystal packing, as seen in nefidipine analogues with hydrogen-bonding motifs.
Biological Activity
3,5-Dimethyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its biological activities. This compound is structurally related to calcium channel blockers and has been studied for its potential pharmacological effects.
- Molecular Formula : C18H20N2O6
- Molecular Weight : 344.362 g/mol
- Density : 1.264 g/cm³
- Boiling Point : 520.8ºC at 760 mmHg
- LogP : 5.3878
Calcium Channel Modulation
Research indicates that dihydropyridines like this compound can act as calcium channel modulators. A study highlighted that the S-enantiomer of a related compound showed significantly higher receptor binding activity in rat cardiac and cerebral cortex membranes compared to its R counterpart, suggesting a similar potential for this compound in modulating calcium channels .
Antioxidant Activity
Dihydropyridines have been investigated for their antioxidant properties. The presence of the nitrophenyl group may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.
Anticancer Properties
A study on derivatives of dihydropyridines revealed that certain structural modifications could lead to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of this dihydropyridine derivative for higher yields?
Methodological Answer: Synthesis optimization typically involves multi-step reactions, such as modified Hantzsch dihydropyridine synthesis. Key steps include:
- Using substituted pyridine precursors and nitro-phenyl aldehydes as starting materials.
- Employing reflux conditions (e.g., ethanol or acetic acid as solvents) with catalysts like ammonium acetate .
- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing molar ratios of reactants (e.g., 1:2:1 for aldehyde, diketone, and ammonium acetate) to minimize side products .
- Purification via column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1665 cm⁻¹, N-H bend at ~1536 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Key signals include aromatic protons (δ 7.06–8.37 ppm), methyl groups (δ 2.34 ppm), and dihydropyridine NH (δ 5.85 ppm) .
- ¹³C NMR: Peaks at δ 167.32 ppm (C=O) and δ 109.26 ppm (aromatic carbons) confirm the core structure .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 558 [M⁺]) validate the molecular formula .
Q. How can researchers distinguish this compound from structurally related impurities?
Methodological Answer: Impurity profiling requires:
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities like Nicardipine Hydrochloride Impurity C or Nitrendipine Impurity B .
- Comparative NMR: Focus on substituent-specific shifts (e.g., methyl ester vs. methoxycarbonyl groups) to differentiate regioisomers .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of byproducts during synthesis?
Methodological Answer: Byproducts often arise from:
- Oxidation of Dihydropyridine Ring: Atmospheric oxygen can oxidize the 1,4-dihydropyridine ring to pyridine derivatives, detectable via UV-Vis spectroscopy (loss of absorbance at ~350 nm) .
- Ester Hydrolysis: Basic or acidic conditions may hydrolyze ester groups to carboxylic acids, identifiable via IR (broad O-H stretch at ~2500–3000 cm⁻¹) .
- Nitrophenyl Group Rearrangement: Nitro group migration under high temperatures can form isomers, resolved via X-ray crystallography .
Q. How can computational modeling predict the compound’s reactivity and stability?
Methodological Answer: Computational approaches include:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron-transfer properties relevant to biological activity .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., calcium channels) using software like AutoDock Vina .
- QSAR Modeling: Correlate substituent effects (e.g., nitro group position) with pharmacological activity using regression analysis .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., calcium channel blocking assays using HEK293 cells) and controls (e.g., nifedipine as a reference) .
- Stereochemical Differences: Separate enantiomers via chiral HPLC and test individually, as bioactivity often depends on absolute configuration .
- Metabolic Stability: Use liver microsome assays to compare metabolic degradation rates across studies .
Q. How can researchers design derivatives to enhance target selectivity?
Methodological Answer: Rational design involves:
- Substituent Modification: Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity .
- Ester Isosteres: Substitute methyl esters with amides or ketones to improve metabolic stability .
- Molecular Hybridization: Fuse with pharmacophores like furan or pyrrolidine rings (e.g., as in ) to target dual mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
